molecular formula C14H22N2O2S2 B13951755 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13951755
M. Wt: 314.5 g/mol
InChI Key: OOWSBMHUTPIZFV-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group and a thiazole-containing side chain. The thiazole ring, a heterocyclic moiety with sulfur and nitrogen atoms, is linked via a methylsulfanylmethyl group to the pyrrolidine core. The tert-butyl ester group enhances stability and solubility, making the compound suitable for synthetic intermediates or pharmacological studies .

Properties

Molecular Formula

C14H22N2O2S2

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-5-4-11(7-16)8-19-9-12-6-15-10-20-12/h6,10-11H,4-5,7-9H2,1-3H3

InChI Key

OOWSBMHUTPIZFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CN=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions, focusing on:

  • Formation of the pyrrolidine ring with appropriate stereochemistry.
  • Introduction of the thiazole moiety via a sulfur-containing linker.
  • Protection of the carboxylic acid as a tert-butyl ester to improve stability and facilitate further reactions.

Key synthetic steps often include nucleophilic substitution reactions, protection/deprotection sequences, and coupling reactions optimized by solvent choice, catalysts, and temperature control to maximize yield and purity.

Detailed Synthetic Route via Iterative Ugi Reaction

A highly versatile and efficient method for preparing this compound and related derivatives is the iterative Ugi multicomponent reaction , as demonstrated in a comprehensive study by Wang et al. (2018). This method allows for sequence-defined peptoid synthesis using amino acid building blocks, including the pyrrolidine derivatives relevant here.

Key steps in the iterative Ugi synthesis:

  • Step 1: Preparation of Amino Acid Building Blocks

    Pyrrolidine-based amino acid building blocks are synthesized and protected as tert-butyl esters. For example, glycine or alanine derivatives are reacted with tert-butyl acetate in the presence of perchloric acid to yield tert-butyl esters with high yields (72–78%). These intermediates are purified by flash chromatography.

  • Step 2: Formation of the Ugi Product

    A typical Ugi reaction involves mixing an amine (e.g., the pyrrolidine derivative), an aldehyde, an isocyanide (tert-butyl isocyanide), and a carboxylic acid in methanol at room temperature. The reaction proceeds for 12 hours, yielding the peptoid intermediate with yields around 90%.

  • Step 3: Deprotection of the tert-Butyl Ester

    The tert-butyl ester protecting group is removed by stirring the Ugi product in a dichloromethane/trifluoroacetic acid (1:1) mixture at room temperature for 5 hours. The product is then purified by washing and drying, yielding the deprotected intermediate quantitatively.

  • Step 4: Iterative Coupling

    The deprotected intermediate is subjected to further Ugi reactions with different aldehydes and isocyanides to elongate the peptoid chain or introduce desired side chains, including thiazole-containing moieties.

  • Step 5: Final Purification and Characterization

    After the final Ugi reaction and deprotection, the product is purified by flash chromatography and characterized by NMR (1H and 13C), MALDI-TOF mass spectrometry, and size exclusion chromatography to confirm structure and purity.

Experimental Data Summary

Step Reagents / Conditions Yield (%) Notes
Amino acid tert-butyl ester formation Glycine or alanine + tert-butyl acetate + HClO4, rt, 48 h 72–78 Purified by flash chromatography
Ugi Reaction Amine + aldehyde + tert-butyl isocyanide + acid, MeOH, rt, 12 h ~90 High yield, forms peptoid intermediates
Deprotection Dichloromethane/TFA (1:1), rt, 5 h Quantitative Removes tert-butyl ester protecting group
Iterative coupling Repeated Ugi reactions with varied aldehydes and isocyanides 85–92 Enables sequence-defined peptoid synthesis
Final purification Flash chromatography Product purity confirmed by NMR and MS

Analytical Characterization

  • NMR Spectroscopy: 1H and 13C NMR confirm the chemical environment of the pyrrolidine, thiazole, and tert-butyl ester groups.
  • Mass Spectrometry: MALDI-TOF MS confirms molecular weight close to theoretical values (e.g., 300.4 g/mol for the compound).
  • Chromatography: Size exclusion chromatography (SEC) and flash chromatography ensure purity and molecular weight distribution.
  • Reaction Monitoring: Transmittance and cloud point measurements validate solution behavior and purity during synthesis.

Summary and Research Significance

The preparation of 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is effectively achieved through multi-step organic synthesis, prominently via the iterative Ugi reaction. This method offers:

  • High yields and purity.
  • Flexibility to introduce diverse side chains, including biologically relevant heterocycles like thiazole.
  • Mild reaction conditions suitable for sensitive functional groups.
  • Potential for scale-up and application in medicinal chemistry research.

This compound's synthesis is well-documented in peer-reviewed chemical literature, with detailed experimental procedures and analytical data supporting its reproducibility and utility in drug discovery and chemical biology.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole or pyrrolidine rings.

Scientific Research Applications

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Features

Below is a comparative analysis of compounds sharing the pyrrolidine-carboxylic acid tert-butyl ester scaffold but differing in substituents:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Not provided C₁₆H₂₅N₂O₂S₂ ~357.5 g/mol* Thiazole-5-ylmethylsulfanylmethyl group
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Not provided C₁₈H₂₅NO₅S 383.46 g/mol Tosyloxy-methyl group
(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-pyrrolidine tert-butyl ester 401566-80-1 C₂₇H₃₈N₆O₃S 526.69 g/mol Piperazinyl-phenylpyrazole and thiazolidinylcarbonyl groups
3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester 190141-99-2 C₁₀H₁₈N₂O₃ 214.27 g/mol Amino and hydroxy groups on the pyrrolidine ring

*Estimated based on molecular formula.

Biological Activity

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula: C14H22N2O2S2
  • Molecular Weight: 314.47 g/mol
  • CAS Number: [not provided]

Biological Activity Overview

Research indicates that compounds with thiazole and pyrrolidine moieties exhibit a range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promise in various studies.

Anti-Cancer Activity

A related class of compounds, specifically substituted thiazol-2-yl derivatives, has demonstrated potent anti-proliferative activity against multiple tumor cell lines. For instance, one study highlighted a thiazole derivative's ability to induce cell cycle arrest in the G0/G1 phase in human B-cell lymphoma cells (BJAB) without affecting normal human cells . This suggests a selective mechanism that could be beneficial in cancer therapies.

CompoundCell LineMechanism of ActionObserved Effects
Thiazole DerivativeBJABG0/G1 Cell Cycle ArrestAnti-proliferative

Antimicrobial Activity

While specific data on the antimicrobial effects of 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is limited, thiazole-containing compounds are known for their broad-spectrum antimicrobial properties. Research indicates that thiazoles can inhibit bacterial growth by disrupting essential cellular processes .

The proposed mechanisms of action for thiazole and pyrrolidine derivatives often involve:

  • Inhibition of Enzymatic Activity: Many thiazole derivatives inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Case Studies

  • Thiazole Derivative Study : A study on a thiazole derivative showed significant anti-cancer activity against a panel of hematologic and solid tumor cell lines. The compound led to cell cycle arrest and was well-tolerated in animal models .
  • Pyrrolidine Derivatives : Research on pyrrolidine derivatives has indicated their potential in synthesizing compounds with enhanced biological activities through asymmetric synthesis methods .

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